Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone
Description
Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone is a piperazine-based compound featuring a biphenyl core linked to a 4-nitrobenzyl-substituted piperazine moiety via a ketone bridge. Its structural design integrates pharmacophoric elements critical for central nervous system (CNS) targeting, including the biphenyl group (lipophilicity enhancer) and the nitrobenzyl-piperazine unit (modulator of serotonin and dopamine receptor interactions). Quantitative structure-activity relationship (QSAR) models suggest its brain/blood partition coefficient (QPlogBB) and electron affinity (EA) strongly correlate with antidopaminergic activity .
Properties
IUPAC Name |
[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-24(22-10-8-21(9-11-22)20-4-2-1-3-5-20)26-16-14-25(15-17-26)18-19-6-12-23(13-7-19)27(29)30/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBHIUWCWFVWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone typically involves the reaction of biphenyl-4-ylmethanone with 4-(4-nitrobenzyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction . The reaction mixture is stirred under reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of an amine derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The nitrobenzyl moiety may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
A. Impact of Substituents on Receptor Binding
- Nitrobenzyl vs. Chlorophenyl : The 4-nitrobenzyl group in the parent compound enhances electron-withdrawing effects, optimizing dopamine D2 receptor antagonism. In contrast, the 3-chlorophenyl analog () may favor σ-receptor binding due to chlorine’s electronegativity and steric effects .
- Fluorine Substitution : The 2-fluorophenyl variant () exhibits improved blood-brain barrier (BBB) penetration due to fluorine’s small size and high electronegativity, though its anti-serotonergic activity remains untested .
B. QSAR and Metabolic Predictions
- QPlogBB Correlation : Derivatives with higher predicted QPlogBB values (e.g., parent compound: ~0.5) show enhanced CNS availability. The 3,4-dimethoxyphenyl analog () likely has lower QPlogBB due to polar methoxy groups, reducing brain penetration .
- Electron Affinity (EA): The nitro group in the parent compound increases EA, promoting dopamine receptor binding.
Biological Activity
Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C23H21N3O3
- Molecular Weight: 387.43 g/mol
- SMILES Notation: O=C(C1=CC=C(C2=CC=CC=C2)C=C1)N3CCN(C4=CC=C(N+=O)C=C4)CC3
- InChI Key: DKWPNHNWEMFWEU-UHFFFAOYSA-N
The compound features a biphenyl structure linked to a piperazine moiety, which is further substituted with a nitrobenzyl group. This unique combination contributes to its biological activities.
1. Tyrosinase Inhibition
One of the most notable biological activities of this compound is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme crucial for melanin synthesis, and its inhibition can have implications in treating hyperpigmentation disorders.
Key Findings:
- The compound demonstrated significant inhibitory activity against tyrosinase with an IC50 value indicating potency comparable to established inhibitors.
- Docking studies suggest that the compound binds effectively to the active site of tyrosinase, providing insights into its mechanism of action .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | ~0.18 | Competitive Inhibition |
| Kojic Acid (Reference) | 17.76 | Competitive Inhibition |
2. Antimelanogenic Effects
In studies involving B16F10 melanoma cells, this compound exhibited antimelanogenic effects without cytotoxicity. This characteristic makes it a promising candidate for cosmetic applications targeting skin whitening and pigmentation disorders .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of 4-(4-fluorobenzyl)piperazine highlighted the importance of structural modifications in enhancing biological activity. The derivatives were evaluated for their tyrosinase inhibitory effects, revealing that certain modifications led to significantly improved IC50 values compared to the parent compound .
Case Study 2: Comparative Analysis with Other Inhibitors
Research comparing this compound with other known tyrosinase inhibitors demonstrated that it possesses superior activity at lower concentrations, indicating its potential as a lead compound for further development .
Q & A
Q. What are the standard synthetic routes for preparing Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling a biphenyl-4-carbonyl chloride with a pre-functionalized piperazine derivative (e.g., 4-(4-nitrobenzyl)piperazine) in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIEA) to neutralize HCl byproducts . Reaction optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require higher temperatures.
- Catalysts : Transition metals (e.g., Pd for cross-couplings) improve regioselectivity in biphenyl formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical for isolating high-purity product (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR Spectroscopy : H and C NMR confirm substituent positions on the piperazine and biphenyl moieties. For example, aromatic protons in the 4-nitrobenzyl group resonate at δ 7.5–8.2 ppm, while piperazine methylenes appear as broad singlets near δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 445.18) and fragmentation patterns .
- FT-IR : Stretching vibrations for carbonyl (C=O, ~1650 cm) and nitro (NO, ~1520 cm) groups confirm functional groups .
Q. How is preliminary pharmacological screening conducted for this compound?
Initial assays focus on receptor binding affinity and selectivity:
- Radioligand Binding Assays : Evaluate competition with H-labeled ligands at serotonin (5-HT) or dopamine (D) receptors, using transfected HEK293 cells. IC values <1 μM suggest therapeutic potential .
- Cellular Viability (MTT Assay) : Test cytotoxicity in normal (e.g., HEK293) and cancer (e.g., MCF-7) cell lines at 10–100 μM concentrations .
Advanced Research Questions
Q. How can contradictory data in receptor binding studies be resolved?
Discrepancies often arise from structural analogs or assay conditions. Methodological solutions include:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on binding kinetics. Nitro groups enhance electron-withdrawing effects, potentially increasing 5-HT affinity but reducing solubility .
- Orthogonal Assays : Validate binding using surface plasmon resonance (SPR) or fluorescence polarization to rule out false positives from radioligand assays .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
- Prodrug Design : Introduce ester or amide prodrug moieties at the piperazine nitrogen to enhance oral bioavailability. Hydrolysis in vivo regenerates the active compound .
- Isotopic Labeling : Replace labile hydrogens with deuterium (H) to slow CYP450-mediated oxidation, as demonstrated in related piperazine derivatives .
Q. How can computational modeling predict off-target interactions?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to off-target kinases (e.g., EGFR, JAK2) based on the biphenyl scaffold’s π-π stacking potential .
- Machine Learning : Train models on ChEMBL datasets to predict ADMET properties, prioritizing analogs with logP <5 and polar surface area >60 Ų .
Data Contradiction Analysis
Q. How to address inconsistencies in cytotoxicity data across cell lines?
- Mechanistic Profiling : Perform RNA-seq or proteomics to identify differential expression of drug transporters (e.g., ABCB1) or apoptosis regulators (e.g., Bcl-2) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure uniform dissolution, as precipitation in aqueous media can skew IC values .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (temperature, stirring rate) meticulously, as minor variations in piperazine coupling can alter yields by >20% .
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
